molecular formula C18H25NO4 B257216 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No. B257216
M. Wt: 319.4 g/mol
InChI Key: NNQDMHCMCLVAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, also known as MPBD, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to possess a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), making it a potential candidate for further research in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves the inhibition of SERT and DAT, leading to an increase in the levels of serotonin and dopamine in the synapse. This results in an enhancement of neurotransmission and an improvement in mood, motivation, and cognitive function.
Biochemical and physiological effects:
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been found to have a number of biochemical and physiological effects on the brain and body. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood, motivation, and cognitive function. It has also been found to increase the release of oxytocin, a hormone that is associated with social bonding and trust.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in lab experiments is its high affinity for SERT and DAT, making it a potent and selective inhibitor of these transporters. This allows for a more targeted and specific approach to studying the effects of serotonin and dopamine on the brain. However, one of the limitations of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is its potential for abuse and addiction, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions that can be explored in the research on 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use in the treatment of depression and anxiety, particularly in cases where traditional antidepressants have been ineffective. Additionally, further research can be done on the long-term effects of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate on the brain and body, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves the reaction of 4-methylpiperidine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been found to act as a potent and selective inhibitor of SERT and DAT, leading to an increase in the levels of serotonin and dopamine in the brain. This in turn, results in an improvement in mood, motivation, and cognitive function.

properties

Product Name

1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

InChI

InChI=1S/C18H25NO4/c1-13-5-7-19(8-6-13)12-14(2)23-18(20)15-3-4-16-17(11-15)22-10-9-21-16/h3-4,11,13-14H,5-10,12H2,1-2H3

InChI Key

NNQDMHCMCLVAKP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC(C)OC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1CCN(CC1)CC(C)OC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.